molecular formula C12H21N3S B13635881 n-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine

n-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine

Cat. No.: B13635881
M. Wt: 239.38 g/mol
InChI Key: MPYBSCCTJOPODH-UHFFFAOYSA-N
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Description

N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine is a tertiary amine featuring a thiazole core substituted with a pyrrolidine-methyl group at the 4-position and a propan-1-amine chain at the 2-position (via a methyl linker).

Its molecular formula is C12H21N3S, with a molecular weight of 239.38 g/mol.

Properties

Molecular Formula

C12H21N3S

Molecular Weight

239.38 g/mol

IUPAC Name

N-[[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]methyl]propan-1-amine

InChI

InChI=1S/C12H21N3S/c1-2-5-13-8-12-14-11(10-16-12)9-15-6-3-4-7-15/h10,13H,2-9H2,1H3

InChI Key

MPYBSCCTJOPODH-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC(=CS1)CN2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a thiazole precursor with a pyrrolidine derivative under controlled conditions. For example, a thiazole compound can be reacted with pyrrolidine in the presence of a suitable base and solvent to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the compound by adding hydrogen atoms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine involves its interaction with specific molecular targets. The pyrrolidine and thiazole rings may interact with proteins or enzymes, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Pyrrolidine vs. Linear Amines: The pyrrolidine group in the target compound provides rigidity and moderate lipophilicity (predicted logP ~2.1), whereas diethylamino or morpholine substituents (e.g., in ) increase polarity, enhancing aqueous solubility but reducing membrane permeability.
  • Steric Bulk: The isopropyl(methyl)amino analog introduces steric hindrance, which may reduce off-target interactions but complicate synthetic accessibility.

Pharmacological Potential

  • Thiazole-Benzamide Hybrids (e.g., ): The benzamide moiety in compounds like 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide enables hydrogen bonding with biological targets, often correlating with kinase or protease inhibition.
  • Nitroaryl Derivatives (e.g., ): The electron-withdrawing nitro group in 4-(4-nitrophenyl)-N-(propan-2-yl)-1,3-thiazol-2-amine may enhance reactivity in electrophilic substitution reactions, useful in prodrug design.

Biological Activity

The compound n-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amine, identified by its CAS number 1249833-56-4, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3SC_{12}H_{17}N_3S, with a molecular weight of 239.38 g/mol. The compound features a pyrrolidine ring and a thiazole moiety, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activities of thiazole derivatives, including this compound, are diverse and include:

  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit antimicrobial properties against various pathogens. For instance, compounds similar to this compound have shown effectiveness against bacterial strains in vitro .
  • Anticonvulsant Properties : Research indicates that certain thiazole-containing compounds demonstrate anticonvulsant activity. A study highlighted that thiazole derivatives could significantly reduce seizure activity in animal models .
  • Anti-inflammatory Effects : Some thiazole derivatives have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in inflammation and neurotransmission.

Antimicrobial Activity

A study conducted on thiazole derivatives demonstrated significant antimicrobial activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The compound's structure was optimized to enhance its binding affinity to bacterial targets .

Anticonvulsant Activity

In a series of experiments assessing anticonvulsant properties, the compound was tested alongside other thiazole derivatives. Results showed that it could effectively prevent seizures induced by pentylenetetrazole (PTZ), suggesting potential therapeutic applications in epilepsy management .

Anti-inflammatory Studies

In vitro assays indicated that n-((4-(Pyrrolidin-1-ylmethyl)thiazol-2-yl)methyl)propan-1-amines exhibited significant inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory agent .

Data Tables

Activity Effectiveness Reference
AntimicrobialModerate
AnticonvulsantHigh
Anti-inflammatorySignificant

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